molecular formula C13H9FN6S2 B11052625 3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11052625
M. Wt: 332.4 g/mol
InChI Key: HHIDVFJLWOWRRH-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a fluorobenzyl group, a methyl-thiadiazolyl group, and a triazolothiadiazole core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,2,3-thiadiazole ring. This can be achieved by the reaction of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be done by cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the fluorobenzyl and methyl-thiadiazolyl groups to the triazolothiadiazole core. This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C13H9FN6S2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9FN6S2/c1-7-11(22-19-15-7)12-18-20-10(16-17-13(20)21-12)6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3

InChI Key

HHIDVFJLWOWRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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